3-(2,5-Dioxo-1-(2-oxo-2-(o-tolylamino)ethyl)-4-phenylimidazolidin-4-yl)propanoic acid
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Description
3-(2,5-Dioxo-1-(2-oxo-2-(o-tolylamino)ethyl)-4-phenylimidazolidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on synthesizing and characterizing novel chemical entities using derivatives of the specified compound. For instance, research into the synthesis of azoles and their derivatives has highlighted methods for creating benzoxazoles and benzimidazoles containing sterically hindered phenol residues, showcasing the compound's utility in generating complex molecular architectures (Kelarev et al., 1984). Additionally, the development of efficient reagents for synthesizing α-ketoamide derivatives further illustrates the compound's role in facilitating the synthesis of bioactive molecules with potential pharmacological applications (El‐Faham et al., 2013).
Enhancing Material Properties
Research has also explored the use of phenolic compounds for modifying material properties, such as in the creation of polybenzoxazine, where naturally occurring phenolic compounds are used to enhance the reactivity of –OH bearing molecules. This approach opens new avenues for sustainable material development, leveraging the structural characteristics of compounds like 3-(2,5-Dioxo-1-(2-oxo-2-(o-tolylamino)ethyl)-4-phenylimidazolidin-4-yl)propanoic acid (Trejo-Machin et al., 2017).
Properties
IUPAC Name |
3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-7-5-6-10-16(14)22-17(25)13-24-19(28)21(23-20(24)29,12-11-18(26)27)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWWMDDKTMZXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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